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Compound of Interest

Compound Name: tert-Butyl 2-(3-iodophenyl)acetate

Cat. No.: B1413666

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural
Data of tert-Butyl 2-(Aryl)acetates

This guide provides a comparative analysis of the X-ray crystallographic data of tert-butyl
phenylacetate derivatives. While experimental crystallographic data for the target molecule,
tert-Butyl 2-(3-iodophenyl)acetate, and its corresponding bromo- and chloro-analogues are
not publicly available in crystallographic databases at the time of this publication, a detailed
examination of a structurally related compound, tert-butyl 2-(4-nitrophenoxy)acetate, offers
valuable insights into the conformational properties and crystal packing of this class of
molecules.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for tert-butyl 2-(4-
nitrophenoxy)acetate, providing a benchmark for future studies on related halogenated
derivatives.
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Parameter tert-Butyl 2-(4-nitrophenoxy)acetate[1]
Chemical Formula C12H15NOs

Molecular Weight 253.25 g/mol

Crystal System Monoclinic

Space Group P2i/c

Unit Cell Dimensions

a 19.2761 (7) A

b 12.1131 (4) A

c 11.7267 (5) A

a 90°

B 111.682 (4)°

y 90°

Volume 2544.38 (17) A3
Z 8

Temperature 100 K
Radiation Mo Ka

Key Structural Features

The nitrophenoxy group is nearly planar. The
crystal structure exhibits T—1t stacking between
adjacent benzene rings and is stabilized by

weak intermolecular C—H---O hydrogen bonds.

[1]

Experimental Protocols
Synthesis of tert-Butyl Phenylacetate Derivatives

A general and efficient method for the synthesis of tert-butyl phenylacetate derivatives involves
the esterification of the corresponding phenylacetic acid with tert-butanol or via a Ritter-type
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reaction with isobutylene.
Esterification of Phenylacetic Acid:

» To a solution of the desired (halophenyl)acetic acid in a suitable solvent such as
dichloromethane or toluene, add an excess of tert-butanol.

e Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

o The reaction mixture is typically stirred at room temperature or gently heated to drive the
reaction to completion.

o Upon completion, the reaction is quenched with a mild base, and the organic layer is
separated, washed, dried, and concentrated under reduced pressure.

e The crude product is then purified by column chromatography on silica gel to yield the pure
tert-butyl ester.

Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a crystalline compound is achieved
through single-crystal X-ray diffraction. The general workflow is as follows:

o Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the
purified compound. This is typically achieved by slow evaporation of the solvent, vapor
diffusion, or cooling of the solution.

e Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is selected and
mounted on a goniometer head.

» Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of
a specific wavelength (e.g., Mo Ka or Cu Ka) are directed at the crystal. The crystal is
rotated, and the diffraction pattern is collected by a detector.

o Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell parameters and space group. The crystal structure is then solved using direct
methods or Patterson methods to obtain an initial model of the atomic positions. This model
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is then refined against the experimental data to yield a final, accurate three-dimensional
structure.

Comparative Workflow

The following diagram illustrates a logical workflow for the synthesis and structural
characterization of tert-butyl phenylacetate derivatives, highlighting the current data gap for the
iodo-substituted compound.
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Workflow for Synthesis and Structural Analysis of tert-Butyl Phenylacetate Derivatives
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Caption: Synthetic and analytical workflow for tert-butyl phenylacetate derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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